4-(2,6-Dimethylphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylphenyl)butan-2-one is an organic compound with the molecular formula C₁₂H₁₆O It is a ketone derivative characterized by a butan-2-one backbone substituted with a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-dimethylbenzoyl chloride with butan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 4-(2,6-Dimethylphenyl)butanoic acid.
Reduction: 4-(2,6-Dimethylphenyl)butan-2-ol.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(2,6-Dimethylphenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylphenyl)butan-2-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dimethylcyclohexyl)butan-2-one
- 4-(2,6-Difluorophenyl)butan-2-one
- 4-(2,6-Dimethylphenyl)but-3-en-2-one
Uniqueness
4-(2,6-Dimethylphenyl)butan-2-one is unique due to its specific substitution pattern and the presence of the butan-2-one backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not fulfill as effectively.
Properties
CAS No. |
832712-90-0 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(2,6-dimethylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O/c1-9-5-4-6-10(2)12(9)8-7-11(3)13/h4-6H,7-8H2,1-3H3 |
InChI Key |
QZDBKSCHXHWOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.